molecular formula C27H32N2O4 B11633137 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11633137
M. Wt: 448.6 g/mol
InChI Key: VGNYXMPIMQNEPA-WJTDDFOZSA-N
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Description

4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, a benzoyl group, a hydroxy group, a morpholinyl propyl chain, and an isopropyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as amino acids or amines and carbonyl compounds.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholinyl Propyl Chain: This can be achieved through nucleophilic substitution reactions where a morpholine derivative reacts with a suitable alkyl halide.

    Addition of the Isopropyl Phenyl Group: This step can involve Grignard reactions or other organometallic coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Coupling Reactions: The compound can participate in various coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

    Coupling: Palladium catalysts, boronic acids, alkynes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers, coatings, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(methyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-benzoyl-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O4/c1-19(2)20-9-11-21(12-10-20)24-23(25(30)22-7-4-3-5-8-22)26(31)27(32)29(24)14-6-13-28-15-17-33-18-16-28/h3-5,7-12,19,24,30H,6,13-18H2,1-2H3/b25-23+

InChI Key

VGNYXMPIMQNEPA-WJTDDFOZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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